molecular formula C20H22N2O3 B2561625 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 900013-24-3

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2561625
CAS No.: 900013-24-3
M. Wt: 338.407
InChI Key: PSPFKNWEKHOGKO-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Bandgar et al. (2009) focused on the synthesis and biological evaluation of a novel series of pyrazole chalcones, including compounds structurally related to 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. The study found that certain compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their potential as lead compounds for future drug discovery studies. The research also involved in silico drug property analysis and toxicity evaluation, providing a comprehensive understanding of the therapeutic potential of these compounds (Bandgar, S. S. Gawande, R. Bodade, N. M. Gawande, & C. Khobragade, 2009).

Molecular Structure and Docking Studies

ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis on a compound with structural similarities to this compound. The study included vibrational spectra analysis, HOMO-LUMO analysis, and molecular docking to explore the compound's potential interactions with biological targets. The docking results suggested that the compound might exhibit inhibitory activity against specific proteins, indicating its potential therapeutic applications (ShanaParveen, Monirah A. Al-Alshaikh, C. Y. Panicker, A. El-Emam, B. Narayana, Vinutha V. Saliyan, B. Sarojini, & C. Alsenoy, 2016).

Coordination Behavior and C-H Activation Reaction

Research by Blasberg et al. (2010) explored the coordination behavior of para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands toward Co(II) and their reaction with Ce(IV) leading to a C-H activation reaction. This study provides insights into the chemical reactivity and potential catalytic applications of compounds structurally related to this compound, highlighting their versatility in synthetic chemistry (Blasberg, J. Bats, M. Bolte, H. Lerner, & M. Wagner, 2010).

Heterocyclic Rearrangement and Synthesis

Potkin et al. (2012) reported on the heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, a process that could be related to the synthetic pathways involving this compound. This research contributes to the understanding of heterocyclic chemistry and the synthesis of novel compounds with potential pharmacological properties (Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012).

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-8-10-15(11-9-13)17-12-18(22(21-17)14(2)23)16-6-5-7-19(24-3)20(16)25-4/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPFKNWEKHOGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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